molecular formula C16H14BrNO3 B14245075 3-(4-Bromophenyl)-4-nitro-1-phenylbutan-1-one CAS No. 219607-51-9

3-(4-Bromophenyl)-4-nitro-1-phenylbutan-1-one

Cat. No.: B14245075
CAS No.: 219607-51-9
M. Wt: 348.19 g/mol
InChI Key: YIXFDUAALAFVJR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-nitro-1-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring, a nitro group, and a phenylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-nitro-1-phenylbutan-1-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a brominated benzene derivative reacts with a nitro-substituted acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-nitro-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-Bromophenyl)-4-amino-1-phenylbutan-1-one, while substitution of the bromine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-4-nitro-1-phenylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-nitro-1-phenylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom and phenyl groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-4-nitro-1-phenylpropan-1-one
  • 3-(4-Bromophenyl)-4-nitro-1-phenylpentan-1-one
  • 3-(4-Bromophenyl)-4-nitro-1-phenylhexan-1-one

Uniqueness

3-(4-Bromophenyl)-4-nitro-1-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

219607-51-9

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

3-(4-bromophenyl)-4-nitro-1-phenylbutan-1-one

InChI

InChI=1S/C16H14BrNO3/c17-15-8-6-12(7-9-15)14(11-18(20)21)10-16(19)13-4-2-1-3-5-13/h1-9,14H,10-11H2

InChI Key

YIXFDUAALAFVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C[N+](=O)[O-])C2=CC=C(C=C2)Br

Origin of Product

United States

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